N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide
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Description
“N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a nitro group attached to the 6-position of the indole, a carboxamide group at the 3-position, and a cyanocyclobutyl group attached to the nitrogen of the indole .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the nitro and carboxamide groups, and the attachment of the cyanocyclobutyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the nitro group, the carboxamide group, and the cyanocyclobutyl group. These functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, the carboxamide group, and the cyanocyclobutyl group. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The carboxamide group could participate in various reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, the carboxamide group, and the cyanocyclobutyl group would likely affect its polarity, solubility, and stability .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18(15(9-16)5-2-6-15)14(20)12-8-17-13-7-10(19(21)22)3-4-11(12)13/h3-4,7-8,17H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVJIUFSZBETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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